

Precision Formulation Strategies for 4-(2-Isopropoxyphenoxy)piperidine

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Compound of Interest

Compound Name: 4-(2-Isopropoxyphenoxy)piperidine

Cat. No.: B1498826

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Application Note & Protocol Guide | Version 2.0

Executive Summary & Chemical Profile

4-(2-Isopropoxyphenoxy)piperidine is a lipophilic secondary amine often utilized as a pharmacophore in the development of antihistamines, muscle relaxants, and neurological agents.^[1] Its structural core—a piperidine ring linked via an ether bridge to an isopropoxy-substituted phenyl ring—presents a classic formulation challenge: pH-dependent solubility.^[1]

As a Senior Application Scientist, I advise against treating this simply as "powder in liquid." The piperidine nitrogen (pKa ~9.5–10.^[1]5) dictates that this compound exists as a charged cation in acidic environments but reverts to a poorly soluble lipophilic free base at physiological pH (7.4).^[1] Successful formulation requires managing this transition to prevent precipitation in vivo (embolism risk) or in vitro (assay artifacts).^[1]

Physicochemical Snapshot

Property	Value (Approx.) ^{[1][2][3][4][5][6][7][8][9]}	Implication for Formulation
Molecular Weight	~235.32 g/mol	Small molecule, favorable for permeability. ^[1]
LogP (Calc)	2.5 – 3.2	Moderately lipophilic; requires cosolvents or complexation. ^[1]
pKa (Base)	~9.8 (Piperidine N)	Highly basic. ^[1] Soluble at pH < 6; precipitates at pH > 8. ^[1]
Appearance	Oil or Low-Melting Solid	Difficult to weigh accurately; volumetric handling preferred. ^[1]
Salt Form	Hydrochloride (HCl)	Preferred solid form; significantly improves aqueous solubility. ^[1]

Formulation Logic: The "Why" Behind the Protocol

To ensure scientific integrity, we must select vehicles based on the intended route of administration and the compound's ionization state.^[1]

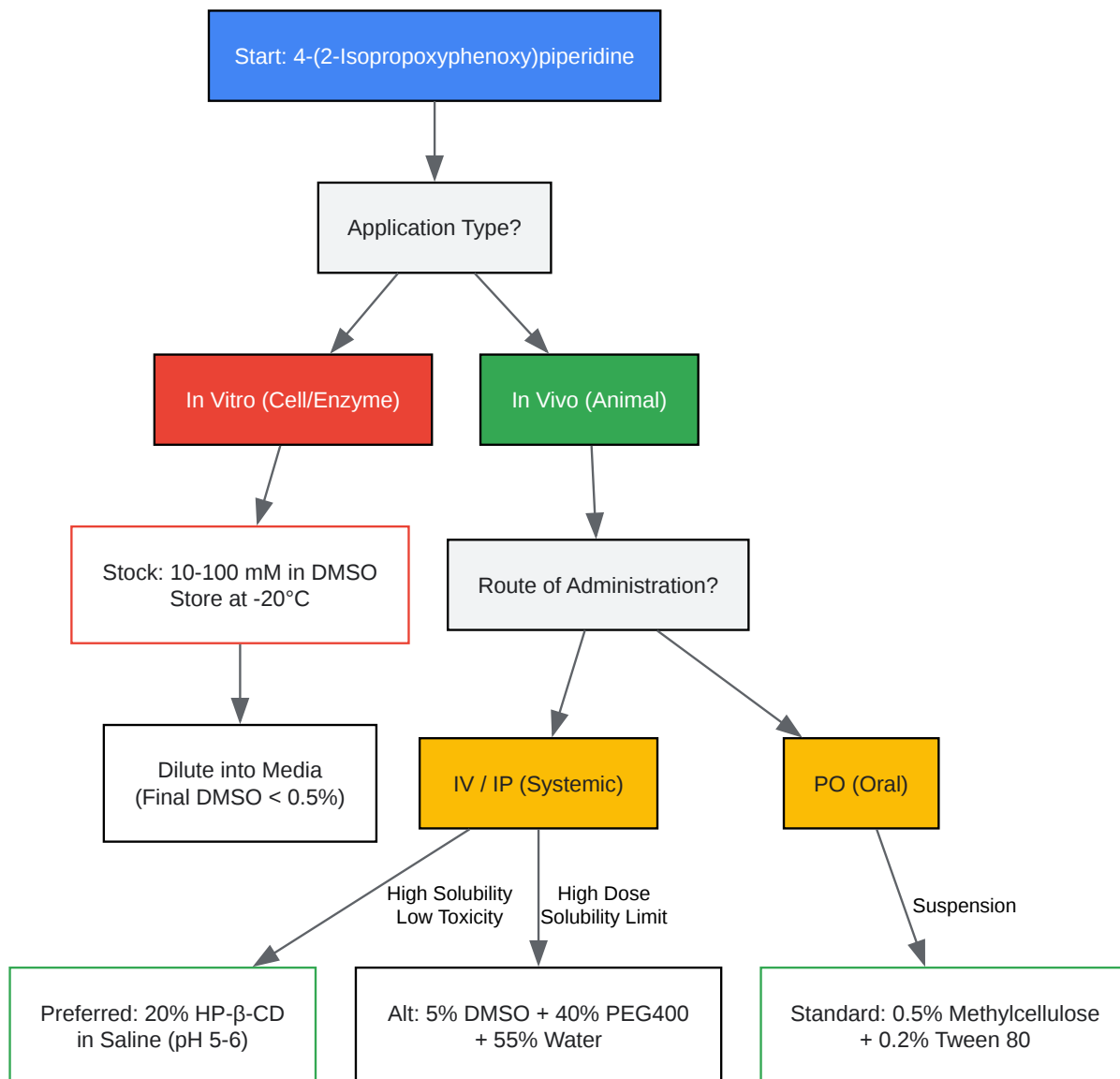
The "pH Shift" Danger

A common error is dissolving the compound in acidic saline (pH 4) and injecting it intravenously.^[1] Upon entering the bloodstream (pH 7.4), the buffering capacity of blood neutralizes the vehicle, causing the compound to revert to its free base form and precipitate.

- Solution: Use Hydroxypropyl- β -Cyclodextrin (HP- β -CD).^[1] The hydrophobic phenyl ring of the compound sits inside the cyclodextrin cavity, shielding it from the aqueous environment even when the pH rises, effectively preventing precipitation.

Decision Matrix

The following workflow illustrates the logical selection of formulation strategies.



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Figure 1: Decision tree for selecting the optimal vehicle based on experimental constraints.

Detailed Experimental Protocols

Protocol A: In Vitro Stock Preparation (DMSO)

Purpose: For cellular assays, receptor binding, or high-throughput screening.[1] Storage: Stable at -20°C for 3–6 months.

- Calculate: Determine the mass required for a 10 mM or 100 mM stock.
 - Note: If using the HCl salt, correct for the molecular weight difference (Free Base MW + 36.46).[1]
- Weighing: Weigh the compound into a glass vial. Avoid plastics initially as lipophilic amines can adsorb to polypropylene.[1]
- Solubilization: Add 100% DMSO (molecular biology grade).[1] Vortex vigorously for 30 seconds.[1]
 - QC Check: Solution must be crystal clear. If hazy, sonicate at 37°C for 5 minutes.
- Aliquot: Dispense into amber glass vials or polypropylene tubes (low binding) to avoid freeze-thaw cycles.
- Usage: On the day of the experiment, dilute into culture media. Ensure final DMSO concentration is $\leq 0.1\%$ to avoid solvent toxicity.[1]

Protocol B: In Vivo IV/IP Formulation (Cyclodextrin)

Purpose: Intravenous (IV) or Intraperitoneal (IP) dosing where solubility and pH stability are critical.[1] Target Conc: 1–5 mg/mL.[1]

Materials:

- **4-(2-Isopropoxyphenoxy)piperidine** (HCl salt preferred).[1][10]
- 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) (e.g., Kleptose® or Trappsol®).[1]
- Sterile Water for Injection.[1]
- 1N HCl and 1N NaOH for pH adjustment.[1]

Workflow:

- Vehicle Prep: Prepare a 20% (w/v) HP- β -CD solution in sterile water.[1] Stir until clear.

- **Compound Addition:** Slowly add the required amount of drug to the cyclodextrin solution while stirring.
- **Acidification (Critical):** If the compound does not dissolve immediately, lower the pH to ~4.0 using 1N HCl. The protonation of the piperidine nitrogen drives solubility.[1]
- **Equilibration:** Stir for 30–60 minutes. The cyclodextrin complexation will occur over time.[1]
- **pH Adjustment:** Once dissolved, carefully adjust pH back to 5.0–6.0 using 1N NaOH. Do not overshoot to pH 7.4, or precipitation may occur.[1]
- **Sterilization:** Filter through a 0.22 µm PVDF or PES syringe filter.[1]
- **Stability:** Use fresh (within 24 hours).

Protocol C: In Vivo Oral Suspension (MC/Tween)

Purpose: Oral gavage (PO) for pharmacokinetics or toxicity studies.[1] Target Conc: 10–100 mg/mL.[1]

Materials:

- Methylcellulose (MC) (400 cP).[1]
- Tween 80 (Polysorbate 80).[1][6]

Workflow:

- **Vehicle Prep:** Prepare 0.5% Methylcellulose + 0.2% Tween 80 in water.[1]
 - **Tip:** Heat 1/3 of the water to 80°C, disperse MC powder, then add remaining cold water and Tween 80.[1] Stir overnight at 4°C for complete hydration.
- **Wetting:** Place the compound powder in a mortar. Add the Tween 80 (if not already in vehicle) or a few drops of the vehicle to "wet" the hydrophobic powder.[1] Triturate (grind) to form a smooth paste.[1]
- **Dispersion:** Gradually add the MC vehicle while grinding to prevent clumping.

- Homogenization: Transfer to a vial and vortex/sonicate to ensure a uniform suspension.

Quality Control & Stability

Trustworthiness in data relies on the stability of your formulation.^[1]

Test	Method	Acceptance Criteria
Visual Inspection	Light Box	IV: Clear, colorless, particulate-free. PO: Uniform suspension, no large aggregates. ^[1]
pH Check	Micro-pH probe	IV: 4.5 – 6.0 (Strict limits).
Concentration Verification	HPLC-UV	± 10% of target concentration.

HPLC Method (Recommended):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).^[1]
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.^[1]
- Gradient: 5% B to 95% B over 10 mins.
- Detection: UV at 254 nm (phenyl ring absorption).^[1]

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